Elucidation of the Structure of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: A Technical Guide
Elucidation of the Structure of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, a molecule of significant interest in medicinal chemistry and materials science. This document details a proposed synthetic pathway, requisite characterization methodologies, and explores the potential biological significance of this compound based on the activities of structurally related benzimidazole derivatives.
Chemical Structure and Properties
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid possesses a core structure composed of a benzimidazole ring system substituted with a phenyl group at the 1-position and a phenylboronic acid moiety at the 2-position.
| Property | Value |
| Molecular Formula | C₁₉H₁₅BN₂O₂ |
| Molecular Weight | 314.15 g/mol |
| CAS Number | 952514-79-3 |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole (Intermediate)
This reaction involves the condensation of N-phenyl-1,2-phenylenediamine with 4-bromobenzaldehyde.
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Materials: N-phenyl-1,2-phenylenediamine, 4-bromobenzaldehyde, a suitable solvent (e.g., ethanol or acetic acid), and an oxidizing agent (e.g., sodium metabisulfite, if starting from the aldehyde).
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Procedure:
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Dissolve equimolar amounts of N-phenyl-1,2-phenylenediamine and 4-bromobenzaldehyde in the chosen solvent.
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If necessary, add the oxidizing agent to the reaction mixture.
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Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
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Filter the crude product, wash with water, and dry.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
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Step 2: Synthesis of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid (Final Product)
This step involves a palladium-catalyzed Miyaura borylation of the aryl bromide intermediate, followed by hydrolysis of the resulting boronate ester.
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Materials: 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium acetate), and an aprotic solvent (e.g., dioxane or DMF). For hydrolysis, an acid (e.g., HCl) is required.
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Procedure:
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In a flask, combine the aryl bromide intermediate, bis(pinacolato)diboron, the palladium catalyst, and the base.
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Add the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours, monitoring by TLC or GC-MS.
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Once the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product with an organic solvent.
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Purify the intermediate pinacol ester by column chromatography.
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Hydrolyze the purified pinacol ester by treating it with an aqueous acid to yield the final boronic acid.
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Isolate the final product by filtration or extraction and purify by recrystallization.
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Structural Characterization Data
The following tables summarize the expected spectroscopic data for the final product, based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | d | 2H | Aromatic protons ortho to the boronic acid group |
| ~7.9 - 7.7 | m | 3H | Aromatic protons of the benzimidazole ring |
| ~7.6 - 7.4 | m | 5H | Aromatic protons of the N-phenyl group |
| ~7.3 - 7.1 | m | 3H | Remaining aromatic protons |
| ~3.4 | br s | 2H | -B(OH)₂ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~152 | C=N of benzimidazole |
| ~143 | Quaternary carbon of benzimidazole |
| ~137 | Quaternary carbon of N-phenyl group |
| ~135 | Aromatic CH ortho to boronic acid |
| ~130 | Aromatic CH of N-phenyl group |
| ~129 | Aromatic CH of benzimidazole |
| ~125 | Quaternary carbon attached to boron |
| ~123 | Aromatic CH of benzimidazole |
| ~120 | Aromatic CH of benzimidazole |
| ~115 | Aromatic CH of benzimidazole |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Expected Peaks/Values |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~3050 (aromatic C-H stretch), ~1600 (C=N stretch), ~1450 (aromatic C=C stretch), ~1350 (B-O stretch) |
| Mass Spec (ESI-MS) | m/z = 315.1 [M+H]⁺, 337.1 [M+Na]⁺ |
Potential Biological Significance and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties. The structural motif of (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid suggests its potential as an anticancer agent. The proposed mechanisms of action for similar benzimidazole compounds often involve the inhibition of key cellular processes.
Caption: Potential anticancer mechanisms of the title compound.
The benzimidazole core can interact with various biological targets. The phenyl substituents can enhance this binding and influence the compound's pharmacokinetic properties. The boronic acid group is a key functional group that can form reversible covalent bonds with diols, which are present in many biological molecules, including sugars and glycoproteins, potentially leading to novel mechanisms of action.
Conclusion
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid is a promising scaffold for the development of new therapeutic agents and functional materials. This guide provides a foundational understanding of its synthesis and structural characteristics. Further experimental validation is necessary to confirm the proposed synthetic route and to fully elucidate the spectroscopic and biological properties of this compound. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science.
